methyl 4-[(E)-(2-{[(2-chlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
Description
Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a hydrazone-based compound featuring a benzoate ester core linked to a 2-chlorophenyl-substituted hydrazinylidene moiety. Its hydrazone linkage (C=N–N) and electron-withdrawing chloro group may enhance stability and reactivity compared to simpler benzoate derivatives.
Properties
Molecular Formula |
C17H14ClN3O4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14ClN3O4/c1-25-17(24)12-8-6-11(7-9-12)10-19-21-16(23)15(22)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
JSYQEIPSSUNZRL-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Chloroaniline with Ethyl Oxalyl Chloride
The hydrazide is synthesized from 2-chloroaniline and ethyl oxalyl chloride. The reaction forms an intermediate amide, which is subsequently treated with hydrazine hydrate to yield the hydrazide.
Procedure :
-
Aminolysis :
-
2-Chloroaniline (1.0 equiv) is reacted with ethyl oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0–5°C under nitrogen.
-
Triethylamine (1.5 equiv) is added dropwise to neutralize HCl.
-
The mixture is stirred for 4–6 hours at room temperature, yielding ethyl 2-[(2-chlorophenyl)amino]-2-oxoacetate.
-
-
Hydrazinolysis :
Yield : 67–72% (based on analogous hydrazide syntheses).
Condensation with Methyl 4-Formylbenzoate
Acid-Catalyzed Hydrazone Formation
The hydrazide is condensed with methyl 4-formylbenzoate under acidic conditions to favor the (E)-isomer.
Procedure :
-
Reaction Setup :
-
Workup :
Characterization Data
-
Melting Point : 170–172°C (similar to structurally related hydrazones).
-
IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1705 (C=O ester), 1660 (C=O amide), 1620 (C=N).
-
¹H NMR (400 MHz, DMSO-d₆) :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stereochemical Control
The (E)-configuration is favored under kinetic control due to steric hindrance between the 2-chlorophenyl group and the benzoate moiety. Acid catalysis promotes protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes:
Challenges and Troubleshooting
Common Issues
Purity Enhancement
-
Recrystallization : Ethanol-DCM (3:1) removes unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves (E)/(Z) isomers.
Applications and Derivatives
While beyond the scope of preparation methods, this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of hydrazinylidene-methyl benzoates. Below is a comparative analysis with analogs from the literature:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Applications/Properties | References |
|---|---|---|---|---|---|
| Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate (Target Compound) | C₁₇H₁₅ClN₃O₄ | 2-chlorophenyl, methyl benzoate | 360.77 | Potential antimicrobial/antioxidant activity (inferred) | — |
| 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide | C₁₇H₁₇N₃O₃ | 4-methoxybenzylidene, 4-methylphenyl | 311.34 | Intermediate in heterocyclic synthesis | |
| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | C₂₃H₁₆BrCl₂N₃O₄ | 4-bromo, 2,3-dichlorophenyl, 4-methylbenzoate | 577.66 | High lipophilicity (predicted) | |
| 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide | C₂₇H₂₅ClN₃O₅ | 4-chlorobenzyloxy, 3-ethoxy, 4-ethylphenyl | 522.96 | Photo-removable protecting group potential | |
| 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate | C₁₅H₁₁ClO₄ | 4-chlorophenyl, 4-hydroxybenzoate | 290.70 | Synthetic precursor for oxazoles/benzoxazepines |
Key Findings from Comparative Analysis
Bromo and dichloro substituents (e.g., ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.
Functional Group Diversity: Hydrazone vs. Ester Linkages: The hydrazone moiety in the target compound and analogs () enables chelation with metal ions, a property exploited in catalysis or antimicrobial activity. In contrast, simple ester-linked derivatives () are more suited as synthetic intermediates. Phenolic vs. Methyl Esters: The 4-hydroxybenzoate in offers hydrogen-bonding sites, enhancing crystallinity, whereas methyl esters (target compound, ) prioritize hydrolytic stability.
Applications in Synthetic Chemistry: Compounds like are used to synthesize heterocycles (e.g., oxazoles) via cyclization reactions. The target compound’s hydrazone group may similarly enable access to pyrazole or triazole derivatives.
Crystallographic and Computational Insights :
- Structural determination of similar compounds (e.g., ) often employs X-ray crystallography via SHELX software , suggesting the target compound’s geometry could be resolved using these methods.
- Substituent positioning (e.g., para-chloro vs. ortho-chloro in the target compound) significantly affects molecular packing and bioactivity, as seen in structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a methyl ester group, a hydrazone linkage, and a chlorophenyl moiety, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that derivatives of compounds similar to methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate exhibit significant antibacterial properties. For instance, studies have shown that certain hydrazone derivatives possess strong activity against Salmonella typhi and Bacillus subtilis, with inhibition zones comparable to standard antibiotics like chloramphenicol .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate | S. typhi | 20 | |
| Similar Hydrazone Derivative | B. subtilis | 25 | |
| Standard Antibiotic (Chloramphenicol) | Various | 30-35 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Hydrazone derivatives have been noted for their ability to inhibit cancer cell proliferation. Specific studies have highlighted their effectiveness in reducing the viability of various cancer cell lines, including breast and lung cancer cells .
Case Study:
A study evaluated the cytotoxic effects of a related hydrazone on breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cell lines .
Enzyme Inhibition
Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has also shown promise as an enzyme inhibitor. Notably, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antibacterial : The presence of the chlorophenyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis.
- Anticancer : The hydrazone linkage is known to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The molecular structure allows for effective binding to active sites of enzymes like AChE and urease, inhibiting their activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-[(E)-...]benzoate, and how can reaction conditions be systematically optimized?
- Methodology :
- Stepwise Synthesis : Begin with hydrazine derivatives and chlorinated aromatic precursors. For example, coupling 2-chlorophenyl isocyanate with oxoacetyl hydrazine intermediates under reflux in ethanol or DMF .
- Catalyst Screening : Test palladium, copper, or organocatalysts to enhance yields. Monitor via TLC or HPLC .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to stabilize intermediates and reduce side reactions .
- Flow Chemistry : Use continuous flow reactors for exothermic steps to improve safety and scalability .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodology :
- X-ray Crystallography : Resolve the (E)-configuration of the hydrazinylidene group and confirm stereochemistry .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HMBC) to verify regioselectivity .
- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/UV-Vis data .
- HPLC-MS : Assess purity (>95%) and detect byproducts .
Q. How can preliminary biological activity be evaluated in vitro?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases, proteases, or oxidoreductases using fluorogenic substrates. IC values can guide SAR .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodology :
- Analog Synthesis : Modify the 2-chlorophenyl group (e.g., replace with 4-fluoro or nitro substituents) and the benzoate ester (e.g., ethyl vs. methyl) to assess electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., hydrazinylidene and oxoacetyl groups) .
- In Silico ADMET Prediction : Predict logP, solubility, and CYP450 interactions using SwissADME or ADMETLab .
Q. How should contradictory data in biological or synthetic studies be resolved?
- Methodology :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables .
- Meta-Analysis : Compare datasets from independent studies (e.g., IC variability) using statistical tools like ANOVA or Bayesian inference .
- Advanced Characterization : Apply high-resolution mass spectrometry (HRMS) or synchrotron XRD to confirm structural discrepancies .
Q. What computational strategies are effective for elucidating reaction mechanisms or binding modes?
- Methodology :
- DFT for Reaction Pathways : Calculate transition states and intermediates for key steps (e.g., hydrazone formation) using Gaussian or ORCA .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns trajectories (AMBER or GROMACS) to identify stable conformations .
- Docking Studies : Use AutoDock Vina or Glide to predict binding poses in enzyme active sites, validated by mutagenesis data .
Q. How can kinetic studies be applied to understand degradation or metabolic pathways?
- Methodology :
- LC-MS/MS Stability Assays : Monitor hydrolytic degradation (e.g., ester cleavage) in simulated gastric fluid (pH 2) vs. plasma (pH 7.4) .
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites .
- Isotope Labeling : Incorporate -labeled methyl groups to track metabolic fate via NMR or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
